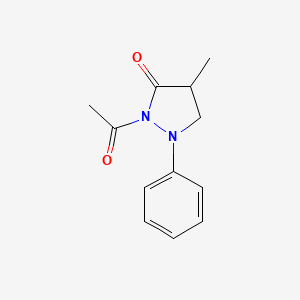
2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one is an organic compound with the molecular formula C({12})H({14})N({2})O({2}). It belongs to the class of pyrazolidinones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring. The general reaction scheme is as follows:
Phenylhydrazine + Acetylacetone: The initial step involves the condensation of phenylhydrazine with acetylacetone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
- 3,4-Dimethoxybenzoic acid
Uniqueness
2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2655-48-3 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-acetyl-4-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C12H14N2O2/c1-9-8-13(11-6-4-3-5-7-11)14(10(2)15)12(9)16/h3-7,9H,8H2,1-2H3 |
InChI Key |
BPNPRBBKUKZUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N(C1=O)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


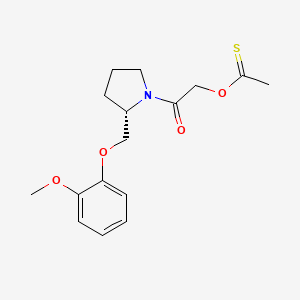
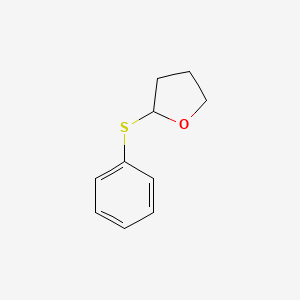
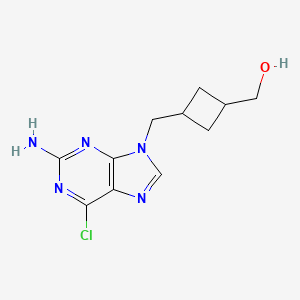
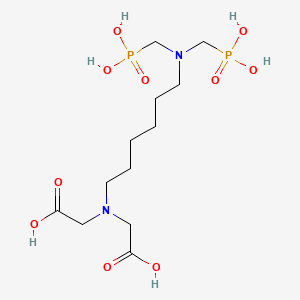
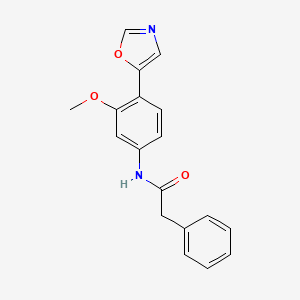
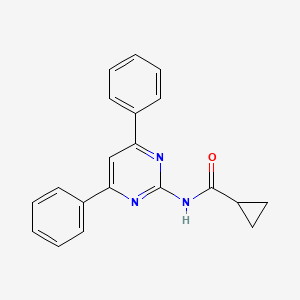


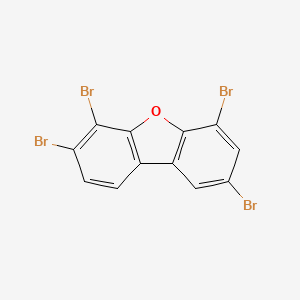
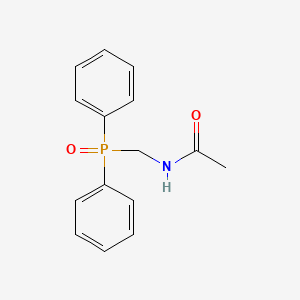

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)
